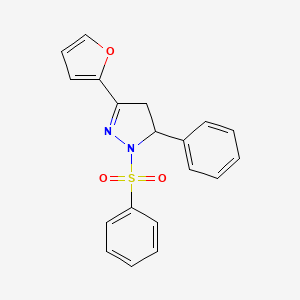

1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

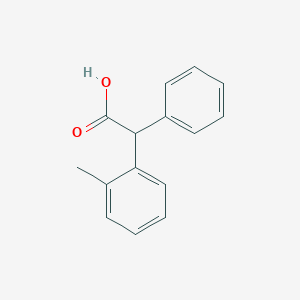

The compound “1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a furan ring, a phenyl group, and a pyrazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring would be a phenyl group (a benzene ring), a benzenesulfonyl group, and a furan ring, which is a five-membered ring with an oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the benzenesulfonyl group might undergo nucleophilic substitution reactions, while the furan ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered to patients. Potent and selective chemical inhibitors, such as those related to pyrazole structures, play a critical role in these assessments (Khojasteh et al., 2011).

Anticancer Agents Development through Knoevenagel Condensation

The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, generates biologically active molecules, including those with pyrazole structures. These molecules exhibit remarkable anticancer activity, highlighting the reaction's utility in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).

Synthesis of Polyfunctional Heteroaromatics

The synthesis of novel functionalized heteroaromatic compounds, including pyrazoles, is an area of ongoing research. Discoveries in this field can lead to the revision of structures originally assigned to several molecules and the identification of new rearrangements, potentially applicable to "1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole" (Moustafa et al., 2017).

Radical Scavengers and Antioxidant Effects

Chromones and their derivatives, similar in function to compounds with benzene and furan rings, are known for their antioxidant properties. These properties are linked to various biological activities, including anti-inflammatory and anticancer effects. The presence of specific functional groups in compounds like "this compound" could imply similar radical scavenging and cell-protective properties (Yadav, Parshad, Manchanda, & Sharma, 2014).

Wirkmechanismus

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models. If it’s a chemical reagent, future research might explore its reactivity in various types of chemical reactions .

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(15-8-3-1-4-9-15)14-17(20-21)19-12-7-13-24-19/h1-13,18H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBAZKBUMDGYJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)

![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)

![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)